molecular formula C13H12N2O2 B000471 Ozagrel CAS No. 82571-53-7

Ozagrel

Número de catálogo B000471
Número CAS: 82571-53-7
Peso molecular: 228.25 g/mol
Clave InChI: SHZKQBHERIJWAO-AATRIKPKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ozagrel is an antiplatelet agent that works as a thromboxane A2 synthesis inhibitor . It is an imidazole derivative that inhibits TXA2 biosynthesis by inhibiting TXA2 synthetase activity . It is a member of cinnamic acids .


Synthesis Analysis

A new route for the synthesis of Ozagrel Hydrochloride has been reported . Another study mentioned the reaction of Zn(OAc)(2)·2H(2)O with Ozagrel, (E)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid (Himpaa), to synthesize a novel coordination polymer .


Molecular Structure Analysis

Ozagrel has a molecular formula of C13H12N2O2 . The Fourier transform infrared spectrum of Ozagrel shows the stretching vibration peaks for –C=O of ozagrel at 1,669 and 1,642 cm −1 and for –C=O of fumarate anion at 1,575 cm −1 .


Chemical Reactions Analysis

In a study, Ozagrel was used to synthesize a double-helical zinc (II) coordination polymer . Another study synthesized a paeonol-ozagrel conjugate .


Physical And Chemical Properties Analysis

Ozagrel has a molecular weight of 228.25 g/mol . The ground-and excited-state acid-base properties of ozagrel were studied using UV and emission spectrophotometric pH titrations .

Aplicaciones Científicas De Investigación

Anti-stroke Therapeutic Agent

Ozagrel has been used in the synthesis of a novel codrug with paeonol, which has shown promising antiplatelet aggregation activities . This makes it a potent therapeutic agent for ischemic stroke, a chronic disease associated with high morbidity and mortality . The codrug was synthesized and characterized using 1H-NMR, 13C-NMR, and mass spectroscopy . The compound PNC 3, in particular, exhibited the best antiplatelet aggregation activity .

Neuroprotective Effect

The ozagrel-paeonol codrug has demonstrated neuroprotective effects . Studies were conducted to assess its effect against oxygen-glucose deprivation injury in PC12 cells . The results indicated that PNC3 has good bioavailability and exerts protective effects .

Binding Mode to P2Y12 and TXA2

Molecular docking analysis was conducted to model the binding mode of the ozagrel-paeonol codrug to P2Y12 and TXA2, two proteins critical for platelet aggregation . The results demonstrated that the compound interacts with residues located in the active binding sites of the target proteins .

Anti-Ischemic Stroke Potential

A paeonol-ozagrel conjugate (POC) was synthesized for the treatment of ischemic stroke . The conjugate was characterized and evaluated using high-resolution mass spectroscopy and nuclear magnetic resonance spectroscopy . Pharmacokinetic studies showed that POC is eliminated quickly, supporting a short dosing interval .

Reduction of Infarct Volume

In vivo studies in middle cerebral artery occlusion (MCAO) rats showed that POC significantly reduced infarct volume . This suggests that POC has a significant curative and therapeutic effect on ischemic stroke .

Reduction of Oxidative Stress and Inflammatory Cytokines Levels

POC also showed a significant reduction in oxidative stress and inflammatory cytokines levels in MCAO rats . This further supports its potential as a new drug candidate for the treatment of ischemic stroke .

Safety and Hazards

Ozagrel is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .

Direcciones Futuras

Ozagrel has been used in trials studying the treatment of Dry Eye Syndromes . A study synthesized a paeonol-ozagrel conjugate and found that it had a significant curative and therapeutic effect on ischemic stroke . Another study suggested that Ozagrel may be a useful drug in the armamentarium to treat vasospasm after aneurysmal SAH . The global Ozagrel market size in 2023 was XX Million and is projected to experience significant growth in the near future .

Propiedades

IUPAC Name

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZKQBHERIJWAO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048547
Record name Ozagrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ozagrel

CAS RN

82571-53-7
Record name Ozagrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82571-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ozagrel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082571537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozagrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12017
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ozagrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OZAGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L256JB984D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ozagrel
Reactant of Route 2
Reactant of Route 2
Ozagrel
Reactant of Route 3
Reactant of Route 3
Ozagrel
Reactant of Route 4
Reactant of Route 4
Ozagrel
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ozagrel
Reactant of Route 6
Reactant of Route 6
Ozagrel

Q & A

Q1: What is the primary mechanism of action of Ozagrel?

A1: Ozagrel functions as a selective inhibitor of thromboxane A2 synthase. [] This enzyme plays a crucial role in the arachidonic acid cascade, specifically in the conversion of prostaglandin H2 to thromboxane A2. []

Q2: What are the downstream effects of thromboxane A2 synthase inhibition by Ozagrel?

A2: By inhibiting thromboxane A2 synthase, Ozagrel reduces the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator. [, ] This inhibition leads to increased levels of prostacyclin, a vasodilator and inhibitor of platelet aggregation, contributing to its antithrombotic effects. [, ]

Q3: How does Ozagrel impact cerebral blood flow?

A3: Research suggests that Ozagrel, by reducing thromboxane A2 levels and potentially increasing prostacyclin, can improve cerebral blood flow in conditions like lacunar infarction. [] Studies have shown increased blood flow in the cerebral cortex and around the infarcted area after Ozagrel administration in animal models. []

Q4: What is the molecular formula and weight of Ozagrel?

A4: Ozagrel has the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. []

Q5: Has the compatibility of Ozagrel with other substances been investigated?

A5: A study investigated the compatibility of Ozagrel sodium solution with calcium-containing transfusions. [] The study found that mixing Ozagrel sodium with calcium-containing products is generally safe under clinical conditions, with no significant risk of incompatibility. []

Q6: What strategies have been explored to improve the stability of Ozagrel formulations?

A6: Researchers have investigated the development of Ozagrel liposomes to enhance stability. [] Liposomal encapsulation was found to prolong the in vivo retention time and enhance the targeting performance of Ozagrel. []

Q7: What is known about the absorption of Ozagrel?

A7: Research indicates that Ozagrel is well-absorbed after oral administration. [] A study investigating rectal absorption of Ozagrel from suppositories in rabbits found rapid absorption, with higher peak plasma levels compared to intravenous infusion or oral dosing. []

Q8: Has the metabolism of Ozagrel been investigated?

A8: Studies in rats have identified two major metabolites of Ozagrel, denoted as M1 and M2. [] The metabolic pathway involves the conversion of Ozagrel to M2 and subsequently to M1. []

Q9: What is the primary route of elimination for Ozagrel?

A9: While specific details on elimination routes were not provided in the analyzed papers, the studies suggest that Ozagrel undergoes metabolism, primarily in the liver, before excretion. []

Q10: What animal models have been employed to study the effects of Ozagrel on cerebral ischemia?

A10: Researchers have utilized the middle cerebral artery occlusion (MCAO) model in rats [, ] and mice [] to investigate the neuroprotective effects of Ozagrel in focal cerebral ischemia.

Q11: Has Ozagrel demonstrated efficacy in clinical trials for acute ischemic stroke?

A11: A meta-analysis of randomized controlled trials indicated that Ozagrel effectively improved neurological impairment in patients with acute ischemic stroke during the treatment period. [] Another trial (EDO Trial) found Ozagrel to be non-inferior to edaravone, a free radical scavenger, in treating acute noncardioembolic ischemic stroke. []

Q12: Have any biomarkers been identified to monitor Ozagrel treatment response?

A12: Studies have investigated the effects of Ozagrel on various biomarkers. One study found that Ozagrel administration significantly reduced the levels of platelet factor 4, beta-thromboglobulin, fibrinopeptide A, and thromboxane B2 in patients with lacunar infarction. [] Another study observed that Ozagrel decreased the levels of lysophosphatidic acid and acidic phosphatids in patients with acute cerebral infarction. []

Q13: Are there alternative treatments to Ozagrel for acute cerebral infarction?

A13: The EDO trial compared Ozagrel to edaravone, a free radical scavenger, and found them to have similar efficacy in treating acute noncardioembolic ischemic stroke. [] Another study investigated the combination of low-molecular-weight heparin with Ozagrel and found it to be more effective than either drug alone. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.